SHP2 Phosphatase Inhibitory Activity: Benzo[c][1,2,5]thiadiazole-4-carboxamide Derivative vs. Benzo[c]heterocycle Analogs
A benzo[c][1,2,5]thiadiazole-derived compound (compound 14) exhibited moderate SHP2 inhibition with an IC50 of 26.22 μM [1]. This potency compares favorably to a benzothiazole analog (compound 3) which showed no activity at 50 μM, and a benzimidazole analog (compound 5) which exhibited only 15% inhibition at 50 μM [1]. This indicates that the thiadiazole heteroatom composition is critical for SHP2 engagement.
| Evidence Dimension | SHP2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 26.22 μM (compound 14) |
| Comparator Or Baseline | Compound 3 (benzothiazole analog): inactive at 50 μM; Compound 5 (benzimidazole analog): 15% inhibition at 50 μM |
| Quantified Difference | Compound 14 IC50 is at least 2-fold lower than the tested inactive concentration of benzothiazole analog. |
| Conditions | In vitro SHP2 enzymatic assay |
Why This Matters
This demonstrates that the benzo[c][1,2,5]thiadiazole scaffold is superior to closely related benzo[c]heterocycles for engaging SHP2, a high-value oncology target.
- [1] Feng, B., Chen, X., Satheeshkumar, R., & Wang, W. (2020). Biological Evaluation of Benzo[c]heterocyclic Compounds against SHP2. Hans Journal of Medicinal Chemistry, 8(3), Article 37127. View Source
